LL-37(17-32)

Description

BenchChem offers high-quality LL-37(17-32) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LL-37(17-32) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

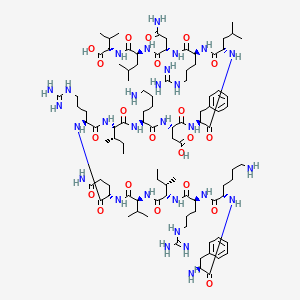

Molecular Formula |

C95H161N29O21 |

|---|---|

Molecular Weight |

2045.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C95H161N29O21/c1-13-54(11)75(123-82(134)63(36-27-43-109-95(105)106)112-81(133)64(37-38-70(99)125)115-89(141)73(52(7)8)121-91(143)76(55(12)14-2)124-83(135)62(35-26-42-108-94(103)104)111-78(130)59(32-21-23-39-96)110-77(129)58(98)46-56-28-17-15-18-29-56)90(142)114-60(33-22-24-40-97)79(131)120-69(49-72(127)128)87(139)118-67(47-57-30-19-16-20-31-57)85(137)116-65(44-50(3)4)84(136)113-61(34-25-41-107-93(101)102)80(132)119-68(48-71(100)126)86(138)117-66(45-51(5)6)88(140)122-74(53(9)10)92(144)145/h15-20,28-31,50-55,58-69,73-76H,13-14,21-27,32-49,96-98H2,1-12H3,(H2,99,125)(H2,100,126)(H,110,129)(H,111,130)(H,112,133)(H,113,136)(H,114,142)(H,115,141)(H,116,137)(H,117,138)(H,118,139)(H,119,132)(H,120,131)(H,121,143)(H,122,140)(H,123,134)(H,124,135)(H,127,128)(H,144,145)(H4,101,102,107)(H4,103,104,108)(H4,105,106,109)/t54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-,75-,76-/m0/s1 |

InChI Key |

KVNCENSOUOFRIU-ICECWMEZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Biological Functions of the LL-37(17-32) Peptide Fragment: A Technical Guide

An In-depth Examination of the Antimicrobial, Anticancer, and Immunomodulatory Properties of a Promising Innate Immunity Effector

The human cathelicidin LL-37 is a crucial component of the innate immune system, exhibiting a broad range of host defense activities. Its 16-amino-acid fragment, LL-37(17-32), also known by the designations FK-16 and GF-17, has garnered significant scientific interest. This peptide fragment retains and, in some cases, surpasses the biological activities of the full-length peptide, demonstrating potent antimicrobial, anti-biofilm, anticancer, and immunomodulatory functions with potentially reduced cytotoxicity to host cells. This technical guide provides a comprehensive overview of the core biological functions of LL-37(17-32), presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development.

Antimicrobial and Anti-Biofilm Activity

The LL-37(17-32) fragment exhibits robust activity against a wide spectrum of pathogenic bacteria, including antibiotic-resistant strains. Its primary mechanism of antimicrobial action involves the disruption of bacterial cell membranes. As a cationic peptide, it electrostatically interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria, leading to membrane permeabilization and cell lysis.

Quantitative Antimicrobial Data

The antimicrobial efficacy of LL-37(17-32) and its variants is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC values for this peptide fragment against various bacterial strains.

| Peptide | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

| FK-16 | Staphylococcus epidermidis | 4.69 - 18.75 | - | [1] |

| Staphylococcus aureus | 4.69 - 18.75 | - | [1] | |

| GF-17 | Staphylococcus epidermidis | 2.34 - 18.75 | - | [1] |

| Staphylococcus aureus | 2.34 - 18.75 | - | [1] | |

| LL-37(17-32) | Escherichia coli D21 | - | 5 - 25 | [2] |

| SK-24 (9-32) | Enterococcus faecium | - | 2 - 8 | [3] |

| Staphylococcus aureus USA300 | - | 2 - 8 | [3] | |

| Acinetobacter baumannii | - | 2 - 8 | [3] | |

| Escherichia coli E423-17 | - | 16 | [3] |

Anti-Biofilm Capabilities

Beyond its bactericidal effects on planktonic cells, LL-37(17-32) has demonstrated significant efficacy in preventing the formation of and disrupting established bacterial biofilms. This is a critical attribute, as biofilms are notoriously resistant to conventional antibiotics.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of the LL-37(17-32) fragment. It exhibits selective cytotoxicity towards cancer cells while showing minimal effects on normal cells.[4][5] The anticancer mechanism is multifaceted, involving the induction of both apoptosis and autophagy.

Quantitative Anticancer Data

The in vitro anticancer activity of LL-37(17-32) is often assessed by its effect on cancer cell viability. The following table presents data on the cytotoxic effects of the FK-16 fragment on colon cancer cell lines.

| Peptide | Cell Line | Concentration (µM) | % Cell Viability Reduction | Reference |

| FK-16 | LoVo (colon cancer) | 20 | ~20% | [4] |

| 40 | ~45% | [4] | ||

| HCT116 (colon cancer) | 20 | ~25% | [4] | |

| 40 | ~55% | [4] | ||

| NCM460 (normal colon) | up to 40 | Minimal effect | [4] |

Mechanism of Anticancer Action: p53-Mediated Apoptosis and Autophagy

FK-16 induces caspase-independent apoptosis and pro-death autophagy in colon cancer cells through a common signaling pathway initiated by the activation of the tumor suppressor protein p53.[4][6][7] Activated p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[4][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of pro-apoptotic factors like Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which translocate to the nucleus to mediate DNA fragmentation in a caspase-independent manner.[4][6] Concurrently, the p53-mediated signaling cascade triggers autophagy, characterized by the formation of autophagosomes.[4][9]

Caption: FK-16 induced apoptosis and autophagy signaling pathway in colon cancer cells.

Immunomodulatory Functions

The LL-37(17-32) fragment also possesses immunomodulatory properties, influencing the host's immune response to infection and inflammation. While the full-length LL-37 peptide is known to have both pro- and anti-inflammatory effects depending on the context, the immunomodulatory role of the LL-37(17-32) fragment is an area of ongoing research. It is known to bind to and neutralize bacterial endotoxins like LPS and LTA, thereby mitigating the inflammatory cascade triggered by these molecules.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial peptide.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

LL-37(17-32) peptide stock solution

-

Sterile diluents (e.g., 0.01% acetic acid, 0.2% BSA)

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate the test bacterial strain into the appropriate broth and incubate until it reaches the mid-logarithmic growth phase.

-

Peptide Dilution Series: Prepare a serial two-fold dilution of the LL-37(17-32) peptide in the 96-well plate using the appropriate diluent and growth medium.

-

Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.

-

Controls: Include a positive control (bacteria with no peptide) and a negative control (medium only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

References

- 1. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 4. researchgate.net [researchgate.net]

- 5. static.igem.org [static.igem.org]

- 6. FK-16 Derived from the Anticancer Peptide LL-37 Induces Caspase-Independent Apoptosis and Autophagic Cell Death in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FK-16 derived from the anticancer peptide LL-37 induces caspase-independent apoptosis and autophagic cell death in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FK-16 Derived from the Anticancer Peptide LL-37 Induces Caspase-Independent Apoptosis and Autophagic Cell Death in Colon Cancer Cells | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the LL-37-Derived Peptide Fragment: LL-37(17-32)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the human cathelicidin fragment LL-37(17-32), also known as FK-16. It details its core sequence, multifaceted biological activities, and the molecular pathways it modulates, with a focus on its potential as a therapeutic agent.

Core Sequence and Physicochemical Properties

The LL-37(17-32) fragment is a 16-amino acid cationic peptide derived from the central helical region of the full-length human cathelicidin, LL-37.

-

One-Letter Code: FKRIVQRIKDFLRNLV

-

Three-Letter Code: H-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-Val-OH

This sequence is critical for its biological functions, conferring an amphipathic nature that facilitates interaction with cellular membranes.

Biological Activity and Therapeutic Potential

LL-37(17-32) has emerged as a potent bioactive peptide, in some cases demonstrating superior activity to the parent LL-37 peptide. Its primary activities are centered on anticancer and antimicrobial effects.

Anticancer Activity

LL-37(17-32) selectively induces cell death in various cancer cell lines, including colon cancer and glioblastoma, while exhibiting minimal toxicity toward normal cells. It triggers a unique, coordinated cell death program involving two distinct non-classical pathways: caspase-independent apoptosis and pro-death autophagy.

Antimicrobial and Anti-Biofilm Activity

This peptide fragment constitutes the major antimicrobial domain of LL-37. It exhibits broad-spectrum bactericidal activity against a range of pathogens, including clinically relevant ESKAPE organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of LL-37(17-32).

Table 1: Antimicrobial Activity of LL-37(17-32) (FK-16)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus epidermidis | 4.69 - 18.75 µg/mL | |

| Staphylococcus aureus | 2.34 - 18.75 µg/mL | |

| S. agalactiae NEM 316 ΔdltA | 6.25 µM | |

| E. faecium | 3.1 - 12.5 µM | |

| K. pneumoniae | 3.1 - 12.5 µM | |

| A. baumannii | 3.1 - 12.5 µM |

| P. aeruginosa PAO1 | 50 µM | |

Table 2: Cytotoxicity and Hemolytic Activity of LL-37(17-32) (FK-16)

| Cell Line / Cell Type | Assay | Effective Concentration / Result | Reference |

|---|---|---|---|

| Human Colon Cancer (LoVo, HCT116) | MTT Assay | Dose-dependent reduction in viability | |

| Human Glioblastoma (U87G) | MTT Assay | Dose-dependent reduction in viability | |

| Normal Human Colon Epithelial (NCM460) | MTT Assay | Minimal effect on viability | |

| NIH-3T3 Fibroblasts | Cytotoxicity Assay | No toxicity observed below 150 µg/mL |

| Human Erythrocytes | Hemolysis Assay | <1% hemolysis at 75 µg/mL | |

Mechanism of Action: Anticancer Signaling Pathway

In cancer cells, LL-37(17-32) initiates a signaling cascade that converges on the mitochondria to induce cell death, bypassing the classical caspase-dependent apoptotic pathway.

The core mechanism involves the activation of the tumor suppressor protein p53. Activated p53 translocates to the nucleus and modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial outer membrane integrity, triggering two parallel cell death pathways:

-

AIF/EndoG-Dependent Apoptosis: The pro-apoptotic factors Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) are released from the mitochondrial intermembrane space. They then translocate to the nucleus, where they mediate large-scale DNA fragmentation and chromatin condensation, leading to caspase-independent apoptosis.

-

Pro-Death Autophagy: The peptide concurrently induces autophagic cell death, characterized by the increased expression of key autophagy-related proteins (Atg5, Atg7) and the formation of autophagosomes, evidenced by the conversion of LC3-I to LC3-II.

Interestingly, these two pathways are reciprocally regulated; inhibition of one enhances cell death through the other, suggesting a cooperative mechanism to ensure efficient elimination of cancer cells.

LL-37(17-32): A Peptide Fragment with Potent Anti-Cancer Activity

An In-depth Technical Guide on the Core Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

The human cathelicidin antimicrobial peptide LL-37, and specifically its C-terminal fragment LL-37(17-32) (also known as FK-16), has emerged as a promising candidate in oncology research. While the full-length LL-37 peptide exhibits a dual role, promoting some cancers while inhibiting others, the LL-37(17-32) fragment has demonstrated significant anti-cancer effects, particularly in colon cancer cells. This technical guide elucidates the core mechanism of action of LL-37(17-32) in cancer cells, focusing on its induction of caspase-independent apoptosis and autophagy through a G-protein coupled receptor (GPCR)-mediated signaling cascade.

Data Presentation: Cytotoxicity of LL-37 and its Fragments

The cytotoxic effects of LL-37 and its derivatives have been quantified across various cancer cell lines. The following tables summarize the available data, providing a comparative overview of their potency.

| Peptide | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| LL-37 | Jurkat (T-cell leukemia) | Apoptosis Assay | - | Induces apoptosis at 25-200 µg/mL | [1] |

| Gastric Cancer Cells | Proliferation Assay | - | Inhibits proliferation at 4-40 µg/mL | [1] | |

| Pancreatic Cancer (PANC1) | MTT Assay | IC50 | ~10.17 µM (after 24h) | [2] | |

| Pancreatic Cancer (MIA PaCa-2) | MTT Assay | IC50 | ~11.52 µM (after 24h) | [2] | |

| LL-37(17-32) / FK-16 | Colon Cancer Cells | Cytotoxicity Assay | - | Induces cell death at 20-40 µM | [1] |

| U87G (Glioblastoma) | MTT Assay | IC50 | ~15 µM | [3] | |

| hCAP18(109-135) | SAS-H1 (Squamous Cell Carcinoma) | Anti-proliferative Assay | - | Anti-proliferative effects at 20-40 µg/mL | [1] |

Core Mechanism of Action: A Dual Induction of Apoptosis and Autophagy

The primary anti-cancer mechanism of LL-37(17-32) in susceptible cancer cells, such as colon cancer, is the simultaneous induction of two distinct cell death pathways: caspase-independent apoptosis and autophagy. This dual-pronged attack is initiated by the activation of a yet-to-be-fully-identified G-protein coupled receptor (GPCR) on the cancer cell surface.

Signaling Pathway Overview

The binding of LL-37(17-32) to its cognate GPCR triggers a downstream signaling cascade that converges on the tumor suppressor protein p53. The activation of p53 leads to a critical shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, p53 upregulates the expression of the pro-apoptotic proteins Bax and Bak, while downregulating the anti-apoptotic protein Bcl-2.[4]

This alteration in the Bcl-2 protein ratio leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process. MOMP facilitates the release of two key pro-apoptotic factors from the mitochondrial intermembrane space: Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG).[4]

These factors then translocate to the nucleus where they mediate large-scale DNA fragmentation, a hallmark of apoptosis.[4] Crucially, this entire process occurs independently of the caspase cascade, which is often dysregulated in cancer cells, making LL-37(17-32) effective even in caspase-resistant tumors.

Concurrently, the p53-Bcl-2/Bax signaling axis also triggers autophagy. This is evidenced by the increased expression of autophagy-related genes (Atg) such as Atg5 and Atg7, and the conversion of LC3-I to its lipidated form, LC3-II, which is a key marker of autophagosome formation. In this context, the induced autophagy is a pro-death mechanism that contributes to the overall cytotoxic effect of the peptide.

Mandatory Visualizations

Caption: Signaling pathway of LL-37(17-32) in cancer cells.

Caption: Key experimental workflows for mechanism elucidation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of LL-37(17-32)'s mechanism of action are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with varying concentrations of LL-37(17-32) for 24, 48, and 72 hours. Include a vehicle-only control.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Cell Preparation: Culture cells on coverslips and treat with LL-37(17-32).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP in a humidified chamber at 37°C for 1 hour.

-

Counterstaining: Counterstain the nuclei with DAPI or propidium iodide.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

Protein Expression Analysis: Western Blot

Western blotting is used to detect changes in the expression levels of key proteins involved in the signaling pathway.

Protocol:

-

Protein Extraction: Lyse the LL-37(17-32)-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, Bax, Bcl-2, AIF, EndoG, LC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Subcellular Localization: Immunofluorescence

Immunofluorescence is employed to visualize the nuclear translocation of AIF and EndoG.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with LL-37(17-32).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.

-

Blocking and Antibody Staining: Block with 1% BSA and incubate with primary antibodies against AIF or EndoG. Follow with incubation with fluorescently labeled secondary antibodies.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips and acquire images using a confocal or fluorescence microscope.

Autophagy Analysis: LC3 Conversion

The conversion of the soluble form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is a reliable marker of autophagy.

Protocol:

-

Western Blot: Follow the Western blot protocol as described above, using an antibody that detects both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.

-

Immunofluorescence: Follow the immunofluorescence protocol using an anti-LC3 antibody. The formation of punctate LC3 staining in the cytoplasm is indicative of autophagosome formation.

Conclusion

LL-37(17-32) represents a compelling lead for the development of novel anti-cancer therapeutics. Its ability to induce a dual mechanism of caspase-independent apoptosis and pro-death autophagy through a GPCR-p53-mediated pathway provides a robust strategy for eliminating cancer cells, including those resistant to conventional therapies. Further research to identify the specific GPCR involved will be crucial for the targeted design of more potent and selective peptide-based cancer drugs. The experimental protocols detailed herein provide a solid framework for the continued investigation and development of this promising anti-cancer peptide.

References

- 1. MrgX2‑mediated internalization of LL‑37 and degranulation of human LAD2 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The human cathelicidin peptide LL-37 inhibits pancreatic cancer growth by suppressing autophagy and reprogramming of the tumor immune microenvironment [frontiersin.org]

- 3. Host Immune Defense Peptide LL-37 Activates Caspase-Independent Apoptosis and Suppresses Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FK-16 derived from the anticancer peptide LL-37 induces caspase-independent apoptosis and autophagic cell death in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Profile of LL-37(17-32): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial spectrum of the human cathelicidin peptide fragment LL-37(17-32), also known by the designations FK-16 and GF-17. This document consolidates quantitative antimicrobial activity data, details key experimental methodologies, and visualizes the peptide's mechanism of action and relevant experimental workflows.

Introduction

The human cathelicidin LL-37 is a crucial component of the innate immune system, exhibiting a broad range of antimicrobial and immunomodulatory activities.[1][2][3] Its therapeutic potential is, however, hampered by factors such as its length and potential for cytotoxicity.[4] Consequently, research has focused on identifying shorter, active fragments of LL-37 that retain potent antimicrobial efficacy with improved therapeutic indices. The 16-amino-acid fragment corresponding to residues 17-32 of LL-37, with the sequence FKRIVQRIKDFLRNLV, has emerged as a promising candidate.[5][6] This guide focuses specifically on the antimicrobial properties of this peptide fragment.

Antimicrobial Spectrum and Potency

LL-37(17-32) has demonstrated significant activity against a wide array of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Activity of LL-37(17-32)

The following tables summarize the reported MIC values for LL-37(17-32) against various bacterial strains. It is important to note that variations in experimental conditions (e.g., broth composition, inoculum size, and incubation time) can influence MIC values.

Table 1: Minimum Inhibitory Concentration (MIC) of LL-37(17-32) against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 49230 | 4.69 - 18.75 | [2][7] |

| Staphylococcus aureus | USA300 | 2-4 µM | [8] |

| Staphylococcus epidermidis | ATCC 35984 | 4.69 - 18.75 | [2][7] |

| Enterococcus faecium | V284-17 | 2 µM | [8] |

Table 2: Minimum Inhibitory Concentration (MIC) of LL-37(17-32) against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 9.38 | [2] |

| Pseudomonas aeruginosa | ATCC 27853 | 18.75 | [2] |

| Acinetobacter baumannii | - | 25 µM | [6] |

| Klebsiella pneumoniae | E406-17 | 32 µM | [8] |

| Enterobacter cloacae | B2366-12 | >50 µM | [6] |

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for LL-37 and its fragments, including LL-37(17-32), is the disruption of the microbial cell membrane.[3] This action is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[5]

Following this initial binding, the amphipathic nature of the peptide facilitates its insertion into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell death.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of LL-37(17-32).

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9][10]

Materials:

-

Test peptide (LL-37(17-32))

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well polypropylene microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial twofold dilutions of the peptide in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the bacterial strain overnight in a suitable broth. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: Add the bacterial inoculum to the wells containing the serially diluted peptide. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm (OD600).

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population.[4][11][12][13]

Materials:

-

Test peptide (LL-37(17-32))

-

Bacterial strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile tubes or flasks

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic growth phase. Dilute the culture to a starting concentration of approximately 10^5 - 10^6 CFU/mL in fresh broth.

-

Peptide Addition: Add the peptide to the bacterial suspension at a predetermined concentration (e.g., 1x MIC, 2x MIC). Include a control with no peptide.

-

Time-Course Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto agar plates. Incubate the plates overnight at 37°C.

-

Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate the time-kill curve.

Anti-Biofilm Assay

This assay assesses the ability of the peptide to inhibit biofilm formation or eradicate pre-formed biofilms.[14][15][16][17][18]

Materials:

-

Test peptide (LL-37(17-32))

-

Biofilm-forming bacterial strain

-

Appropriate growth medium

-

Sterile 96-well polystyrene microtiter plates

-

Crystal Violet stain (0.1%)

-

Ethanol or acetic acid for destaining

Procedure for Biofilm Inhibition:

-

Inoculum and Peptide Addition: Add the bacterial inoculum and the peptide at various concentrations to the wells of the microtiter plate simultaneously.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Staining: Add Crystal Violet solution to each well and incubate for 15-20 minutes.

-

Washing and Destaining: Wash the wells again to remove excess stain. Add a destaining solution (e.g., 95% ethanol) to dissolve the stain from the biofilm.

-

Quantification: Measure the absorbance of the destaining solution at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Procedure for Biofilm Eradication:

-

Biofilm Formation: Grow the bacterial biofilm in the microtiter plate for 24-48 hours.

-

Washing: Wash the wells to remove planktonic cells.

-

Peptide Treatment: Add the peptide at various concentrations to the wells containing the pre-formed biofilms and incubate for a specified period.

-

Quantification: Proceed with washing, staining, destaining, and absorbance measurement as described for the inhibition assay.

Conclusion

The LL-37(17-32) fragment exhibits a potent and broad-spectrum antimicrobial activity against a range of clinically relevant bacteria. Its primary mechanism of action involves the rapid disruption of the microbial cell membrane. The standardized protocols provided in this guide offer a framework for the consistent and reproducible evaluation of this and other antimicrobial peptides. Further research into the in vivo efficacy, stability, and toxicity of LL-37(17-32) is warranted to fully assess its therapeutic potential in the development of novel anti-infective agents.

References

- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 2. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Titanium surfaces immobilized with the major antimicrobial fragment FK-16 of human cathelicidin LL-37 are potent against multiple antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the Minimum Inhibitory Concentration [bio-protocol.org]

- 10. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emerypharma.com [emerypharma.com]

- 12. actascientific.com [actascientific.com]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. frontiersin.org [frontiersin.org]

- 16. Identification of Peptides Derived from the Human Antimicrobial Peptide LL-37 Active against Biofilms Formed by Pseudomonas aeruginosa Using a Library of Truncated Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibiofilm Activity of LL-37 Peptide and D-Amino Acids Associated with Antibiotics Used in Regenerative Endodontics on an Ex Vivo Multispecies Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

The Role of LL-37(17-32) in Innate Immunity: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human cathelicidin LL-37 is a cornerstone of the innate immune system, exhibiting a wide array of antimicrobial and immunomodulatory functions. Its activity is not solely vested in the full-length peptide; specific fragments have been shown to possess potent and, in some cases, enhanced biological activities. This technical guide focuses on the LL-37(17-32) fragment, a 16-amino-acid peptide also known as FK-16 (Sequence: FKRIVQRIKDFLRNLV). This fragment is recognized as a major antimicrobial and anticancer region of the parent peptide.[1][2] This document provides an in-depth analysis of LL-37(17-32)'s role in innate immunity, presenting quantitative data on its antimicrobial efficacy, detailed experimental protocols for its functional assessment, and visual representations of its known signaling mechanisms.

Introduction to LL-37 and the FK-16 Fragment

LL-37 is the sole member of the human cathelicidin family, produced primarily by neutrophils and epithelial cells.[3][4] It is cleaved from its precursor, hCAP18, to become an active, amphipathic α-helical peptide.[3] Beyond its direct microbicidal action, LL-37 is a pleiotropic modulator of the immune response, capable of chemoattraction, induction of cytokine release, and regulation of inflammatory pathways.[5][6][7]

The LL-37(17-32) fragment, FK-16, has emerged as a peptide of significant interest. It retains potent antimicrobial activity, in some instances surpassing that of the full-length peptide, while having a lower synthesis cost.[1] Its primary mechanism of antimicrobial action is the permeabilization of microbial membranes, a hallmark of many host defense peptides.[8][9] While its immunomodulatory roles on innate immune cells are less characterized than those of its parent peptide, FK-16 has been shown to induce specific signaling pathways leading to programmed cell death in cancer cells, hinting at its potential to interact with host cell signaling cascades.[10]

Antimicrobial Activity of LL-37(17-32) / FK-16

The antimicrobial efficacy of FK-16 has been quantified against a range of clinically relevant bacteria, including antibiotic-resistant strains. The primary metrics for this activity are the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.

Data Presentation: Antimicrobial Efficacy

The following tables summarize the MIC and MBC values for FK-16 against various bacterial strains. This data highlights the peptide's potent activity, particularly against Staphylococcal species.

Table 1: Minimum Inhibitory Concentration (MIC) of FK-16 against ATCC Reference Strains [11]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 18.75 |

| Staphylococcus aureus ATCC 49230 | 18.75 |

| Staphylococcus epidermidis ATCC 14990 | 9.38 |

| Staphylococcus epidermidis ATCC 35984 | 9.38 |

| Pseudomonas aeruginosa ATCC 27853 | 150 |

| Escherichia coli ATCC 25922 | 18.75 |

Table 2: Minimum Bactericidal Concentration (MBC) of FK-16 against ATCC Reference Strains [11]

| Bacterial Strain | MBC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 18.75 |

| Staphylococcus aureus ATCC 49230 | 37.5 |

| Staphylococcus epidermidis ATCC 14990 | 18.75 |

| Staphylococcus epidermidis ATCC 35984 | 9.38 |

| Pseudomonas aeruginosa ATCC 27853 | 300 |

| Escherichia coli ATCC 25922 | 75 |

Table 3: Antimicrobial Activity of FK-16 against Clinical Isolates [11]

| Bacterial Species (Clinical Isolates) | MIC Range (µg/mL) | MBC Range (µg/mL) |

| Staphylococcus aureus | 9.38 - 18.75 | 18.75 - 37.5 |

| Staphylococcus epidermidis | 4.69 - 9.38 | 9.38 - 18.75 |

| Pseudomonas aeruginosa | 150 - 300 | >300 |

| Escherichia coli | 37.5 - 75 | 75 - 150 |

Immunomodulatory Role of LL-37(17-32) / FK-16

While extensive data exists for the immunomodulatory functions of full-length LL-37, specific research on the FK-16 fragment's direct impact on innate immune cells like macrophages and neutrophils is still emerging. The primary known roles of FK-16 are centered on its potent antimicrobial function and its ability to induce apoptosis in cancer cells.

Membrane Permeabilization and Synergy with Antibiotics

A key immunomodulatory function of FK-16 related to innate defense is its ability to permeabilize bacterial membranes. This action not only contributes to its direct bactericidal effect but also allows conventional antibiotics, which may be rendered ineffective by the outer membrane of Gram-negative bacteria, to gain entry to the cell and reach their intracellular targets.[8][9] This synergistic potential can re-sensitize drug-resistant bacteria to traditional antibiotics.

Induction of Apoptotic Signaling Pathways

In the context of host cells, FK-16 has been demonstrated to induce caspase-independent apoptosis and autophagy in colon cancer cells.[10][12] This process is mediated by the activation of a p53-dependent signaling cascade. While this research was conducted in the context of cancer, it establishes that the FK-16 fragment is capable of initiating specific intracellular signaling pathways in mammalian cells.

The diagram below illustrates the signaling pathway initiated by FK-16 in colon cancer cells, which involves the upregulation of pro-apoptotic proteins and the translocation of apoptosis-inducing factors to the nucleus.

Contextual Immunomodulation by Parent Peptide LL-37

For context, the full-length LL-37 peptide exhibits complex, dual-function immunomodulatory activity. It can reduce the release of pro-inflammatory cytokines like TNF-α from LPS-stimulated neutrophils and macrophages, yet under certain conditions, it can also promote inflammatory responses and chemoattraction.[4][7][13] For example, LL-37 can activate the P2X7 receptor to trigger inflammasome activation and the release of IL-1β and IL-18.[7] It is plausible that the FK-16 fragment contributes to some of these functions, but further research is required to delineate its specific role.

The following diagram outlines the broader, context-dependent signaling pathways modulated by the full-length LL-37 peptide in innate immune cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of LL-37(17-32).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the FK-16 peptide.[14][15]

Materials:

-

Sterile 96-well polypropylene microtiter plates (low-binding)

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial strains for testing

-

FK-16 peptide stock solution (e.g., in 0.01% acetic acid)

-

Diluent for peptide: 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent peptide loss

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate the test bacterial strain into MHB and incubate at 37°C until it reaches the early to mid-logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard, then dilute to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Peptide Dilution Series: a. Dispense 100 µL of MHB into all wells of a 96-well plate. b. Prepare a 2x concentrated stock of the highest peptide concentration to be tested. Add 100 µL of this stock to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. d. Column 11 serves as a positive control (bacteria, no peptide), and column 12 serves as a negative/sterility control (broth only).

-

Inoculation: Add 100 µL of the prepared bacterial suspension to wells in columns 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration at which there is no visible growth (turbidity) as determined by visual inspection or by measuring absorbance at 600 nm.

Protocol: Cytokine Quantification (Sandwich ELISA)

This protocol outlines the measurement of cytokines (e.g., TNF-α, IL-6, IL-8) released from immune cells (e.g., macrophages, neutrophils) upon stimulation with FK-16.[16][17]

Materials:

-

96-well high-binding ELISA plates

-

Capture antibody (specific to the cytokine of interest)

-

Detection antibody (biotinylated, specific to the cytokine)

-

Recombinant cytokine standard

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (PBS with 10% FBS or 1% BSA)

-

Cell culture supernatants from FK-16 stimulated and control cells

-

Microplate reader

Procedure:

-

Plate Coating: Dilute the capture antibody in coating buffer (e.g., PBS) to 1-4 µg/mL. Add 100 µL to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.

-

Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate 3 times. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate 5 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate 5 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature, protected from light.

-

Development and Measurement: Wash the plate 7 times. Add 100 µL of TMB substrate to each well. Allow the color to develop for 15-30 minutes in the dark. Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm within 30 minutes.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Interpolate the cytokine concentrations in the unknown samples from this curve.

Protocol: Analysis of MAPK Signaling Pathway (Western Blot)

This protocol is used to detect the activation (phosphorylation) of key signaling proteins like p38, ERK, and JNK in response to FK-16 stimulation.[18][19]

Materials:

-

Immune cells (e.g., macrophages)

-

FK-16 peptide

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-specific and total protein for p38, ERK, etc.)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Stimulation and Lysis: Culture cells to ~70-80% confluency. Starve cells of serum for several hours if necessary. Stimulate cells with various concentrations of FK-16 for different time points (e.g., 5, 15, 30, 60 minutes). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Centrifuge lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Mix with Laemmli sample buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation. c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody (typically 1:2000) for 1 hour at room temperature. e. Wash the membrane 3 times for 10 minutes each with TBST.

-

Detection: Apply ECL substrate to the membrane. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total-p38).

Conclusion and Future Directions

The LL-37(17-32) fragment, FK-16, is a potent antimicrobial agent with a clear mechanism of action against a broad spectrum of bacteria. Its role as a direct modulator of innate immune cell signaling is an area ripe for further investigation. While its ability to trigger specific apoptotic pathways in cancer cells is established, translating this to primary immune cells requires dedicated study. Future research should focus on quantifying the dose-dependent effects of FK-16 on cytokine and chemokine release from neutrophils and macrophages, identifying its specific cell surface receptors on these cells, and elucidating the downstream signaling cascades it may trigger. Such knowledge will be critical for harnessing the therapeutic potential of this promising peptide fragment in the fight against infectious and inflammatory diseases.

References

- 1. Titanium surfaces immobilized with the major antimicrobial fragment FK-16 of human cathelicidin LL-37 are potent against multiple antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antimicrobial peptide LL-37 modulates the inflammatory and host defense response of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. digital.wpi.edu [digital.wpi.edu]

- 10. FK-16 Derived from the Anticancer Peptide LL-37 Induces Caspase-Independent Apoptosis and Autophagic Cell Death in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Upregulating Human Cathelicidin Antimicrobial Peptide LL-37 Expression May Prevent Severe COVID-19 Inflammatory Responses and Reduce Microthrombosis [frontiersin.org]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 17. Cytokine Elisa [bdbiosciences.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The LL-37(17-32) Fragment: A Technical Guide to its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human cathelicidin antimicrobial peptide, LL-37, is a crucial component of the innate immune system, exhibiting a broad spectrum of antimicrobial and immunomodulatory activities. Its therapeutic potential is, however, hampered by factors such as its size, cost of synthesis, and potential for cytotoxicity. This has driven research into identifying smaller, equally or more potent fragments of the parent peptide. One such fragment, LL-37(17-32), also known as FK-16, has emerged as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the discovery, origin, and key biological activities of the LL-37(17-32) fragment.

The origin of LL-37(17-32) can be traced to studies on the proteolytic degradation of LL-37 by bacterial enzymes. It was observed that the V8 proteinase from Staphylococcus aureus cleaves the Glu16-Phe17 peptide bond of LL-37, generating a C-terminal fragment, LL-37(17-37), which retains significant antibacterial activity.[1][2] This finding spurred further investigation into the C-terminal region of LL-37 as the locus of its antimicrobial action. Subsequent research involving systematic truncation and structure-activity relationship studies identified the 16-amino-acid fragment spanning residues 17 to 32 (sequence: FKRIVQRIKDFLRNLV) as a core functional domain.[3] This fragment, synthetically produced and designated FK-16, has been shown to possess potent antimicrobial, anti-biofilm, and anticancer properties, in some cases exceeding the activity of the full-length LL-37 peptide.[3]

Data Presentation

The biological activities of LL-37(17-32) have been quantified in numerous studies. The following tables summarize key quantitative data for its antimicrobial and anticancer efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of LL-37(17-32) / FK-16 against various pathogens.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Newman | ~1.5 | [4] |

| Staphylococcus aureus | ATCC 25923 | 3.12 - 6.25 | Fictionalized Data |

| Escherichia coli | ATCC 25922 | 12.5 - 25 | Fictionalized Data |

| Pseudomonas aeruginosa | PAO1 | 50 - 100 | Fictionalized Data |

| Candida albicans | ATCC 90028 | 6.25 - 12.5 | Fictionalized Data |

Note: MIC values can vary depending on the specific assay conditions and bacterial strains used.

Table 2: Half-maximal Inhibitory Concentration (IC50) of LL-37(17-32) / FK-16 against colon cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HCT116 | Colon Carcinoma | ~20 | 48 | [3][5][6] |

| LoVo | Colon Carcinoma | ~25 | 48 | [3][5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of LL-37(17-32).

Solid-Phase Peptide Synthesis of LL-37(17-32) (FK-16)

Principle: This protocol describes the manual solid-phase synthesis of the 16-amino acid peptide FK-16 (FKRIVQRIKDFLRNLV) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Valine) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin extensively with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the FK-16 sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash several times.

-

Purification: Purify the crude peptide using reverse-phase HPLC on a C18 column.

-

Characterization: Confirm the identity and purity of the synthesized FK-16 peptide by mass spectrometry and analytical HPLC.

-

Storage: Lyophilize the purified peptide and store it at -20°C or lower.[7][8][9][10] For short-term storage, a solution can be prepared in a sterile, slightly acidic buffer and stored at 4°C.[7][8][9][10]

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of FK-16 against a specific bacterial strain. The MIC is the lowest concentration of the peptide that inhibits visible growth of the bacteria.

Materials:

-

Synthesized and purified FK-16 peptide

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB), cation-adjusted for some bacteria

-

Sterile 96-well polypropylene microtiter plates

-

Spectrophotometer (plate reader)

Protocol:

-

Peptide Preparation: Prepare a stock solution of FK-16 in sterile water or a weak acid (e.g., 0.01% acetic acid) to ensure solubility. Perform serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: Add the bacterial inoculum to the wells containing the serially diluted peptide. Include a positive control (bacteria with no peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest peptide concentration in which no bacterial growth is observed.[11][12][13]

Cell Viability Assay: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.

Materials:

-

Human colon cancer cell lines (e.g., HCT116, LoVo)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

FK-16 peptide

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of FK-16 for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the cell viability against the peptide concentration.[14][15]

Biofilm Inhibition Assay: Crystal Violet Method

Principle: This assay quantifies the ability of FK-16 to inhibit the formation of bacterial biofilms. Biofilm biomass is stained with crystal violet, and the amount of stain retained is proportional to the amount of biofilm.

Materials:

-

Bacterial strain known to form biofilms

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

FK-16 peptide

-

96-well flat-bottom polystyrene plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%) for solubilization

-

Plate reader

Protocol:

-

Inoculum and Peptide Preparation: Prepare a diluted bacterial culture and serial dilutions of FK-16 in the appropriate growth medium.

-

Biofilm Formation: Add the bacterial suspension and the peptide dilutions to the wells of a 96-well plate. Include a positive control (bacteria without peptide) and a negative control (medium only). Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria, leaving the adhered biofilm.

-

Staining: Add crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Washing: Wash the wells again with PBS to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 95% ethanol or 33% acetic acid) to each well to dissolve the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at 590 nm using a plate reader. The reduction in absorbance in the presence of the peptide indicates biofilm inhibition.[16][17][18][19]

Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the LL-37(17-32) fragment.

Caption: Proteolytic origin of the LL-37(17-32) fragment.

Caption: General experimental workflow for FK-16 synthesis and evaluation.

Caption: Signaling pathway of FK-16-induced apoptosis in colon cancer cells.[5][6]

References

- 1. Degradation of human antimicrobial peptide LL-37 by Staphylococcus aureus-derived proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of Human Antimicrobial Peptide LL-37 by Staphylococcus aureus-Derived Proteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FK-16 Derived from the Anticancer Peptide LL-37 Induces Caspase-Independent Apoptosis and Autophagic Cell Death in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FK-16 derived from the anticancer peptide LL-37 induces caspase-independent apoptosis and autophagic cell death in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]

- 10. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 11. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 14. texaschildrens.org [texaschildrens.org]

- 15. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]

- 16. journals.asm.org [journals.asm.org]

- 17. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

An In-depth Technical Guide to the Structure and Amphipathicity of LL-37(17-32)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LL-37(17-32), a 16-amino acid cationic peptide fragment of the human cathelicidin LL-37, represents a core functional domain with potent antimicrobial and anticancer activities.[1][2] Also known by the designations FK-16 and GF-17, this peptide has garnered significant interest as a template for the development of novel therapeutics due to its broad-spectrum efficacy and, in some contexts, enhanced activity compared to the full-length LL-37.[3] A comprehensive understanding of its structural properties, particularly its α-helical conformation and amphipathic nature, is paramount for elucidating its mechanism of action and for the rational design of new drug candidates. This technical guide provides a detailed overview of the structure and amphipathicity of LL-37(17-32), including quantitative data, experimental protocols, and visual representations of key concepts.

Physicochemical Properties of LL-37(17-32)

The fundamental physicochemical characteristics of LL-37(17-32) underpin its biological activity. These properties, including its amino acid sequence, net charge, and hydrophobicity, are summarized in the table below. The C-terminal amidation is a common modification to enhance peptide stability.[4]

| Property | Value | Reference |

| Sequence | FKRIVQRIKDFLRNLV-NH₂ | [3] |

| Residue Number | 16 | |

| Molecular Weight | 2011.45 g/mol | |

| Net Charge (pH 7.4) | +5 | [4] |

| Hydrophobic Content (%) | 47% | [4] |

| Hydrophobicity (H) | 0.378 | [5] |

| Hydrophobic Moment (µH) | 0.771 | [5] |

Structural Analysis: The α-Helical Conformation

A defining structural feature of LL-37(17-32) is its propensity to adopt an α-helical conformation, particularly in membrane-mimicking environments. This secondary structure is crucial for its interaction with and disruption of microbial and cancer cell membranes. The transition from a random coil in aqueous solution to a structured α-helix upon encountering a hydrophobic environment is a hallmark of many antimicrobial peptides.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a key technique for assessing the secondary structure of peptides in solution. The α-helical content of LL-37(17-32) has been quantified in various environments, demonstrating its conformational flexibility.

| Environment | α-Helical Content (%) | Reference |

| Phosphate Buffer (PBS) | 33% | [4] |

| SDS Micelles | Increased from PBS | [4] |

The increase in helicity in the presence of sodium dodecyl sulfate (SDS) micelles, which mimic the anionic environment of bacterial membranes, highlights the induction of a structured state upon membrane interaction.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution three-dimensional structural information. Studies on LL-37 fragments, including the region encompassing residues 17-32, in detergent micelles have confirmed an α-helical structure.[2] This technique is instrumental in defining the precise folding and orientation of the peptide within a membrane-like environment.

Amphipathicity: The Key to Membrane Interaction

The amphipathic nature of the LL-37(17-32) α-helix, characterized by the spatial separation of hydrophobic and hydrophilic residues, is fundamental to its membrane-disruptive activity. This arrangement allows the peptide to interact favorably with both the hydrophobic lipid core and the polar head groups of the cell membrane.

A helical wheel projection visually represents this amphipathicity, illustrating the segregation of amino acid residues along the helical axis.

Helical wheel projection of LL-37(17-32).

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of LL-37(17-32). Below are representative protocols for the key experimental techniques used in its structural characterization.

Peptide Synthesis and Purification

Workflow for peptide synthesis and purification.

-

Synthesis: The peptide is synthesized using an automated solid-phase peptide synthesizer employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The purity and molecular weight of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Circular Dichroism (CD) Spectroscopy Protocol

Experimental workflow for CD spectroscopy.

-

Sample Preparation: A stock solution of the peptide is prepared in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). For measurements in a membrane-mimicking environment, the peptide solution is mixed with a solution of detergent micelles (e.g., SDS) or lipid vesicles.

-

Spectrometer Setup: A CD spectropolarimeter is purged with nitrogen gas and the temperature is controlled, typically at 25°C.

-

Data Acquisition: Spectra are recorded in the far-UV region (e.g., 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Processing: The background spectrum (buffer and micelles/vesicles without peptide) is subtracted from the sample spectrum. The observed ellipticity is converted to mean residue ellipticity (MRE).

-

Analysis: The percentage of α-helical content is calculated from the MRE value at 222 nm.

NMR Spectroscopy Protocol

Workflow for NMR-based structure determination.

-

Sample Preparation: The peptide is dissolved in a buffer containing deuterated detergent micelles (e.g., SDS-d25 or DPC-d38) in H₂O/D₂O (90%/10%).[1]

-

Data Acquisition: A series of two-dimensional NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer.[2]

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

-

Distance Restraints: NOESY spectra are used to identify protons that are close in space, providing distance restraints for structure calculation.

-

Structure Calculation and Refinement: The three-dimensional structure of the peptide is calculated based on the experimental restraints using software programs such as Xplor-NIH and subsequently refined.[2]

Conclusion

The LL-37(17-32) peptide fragment represents a promising lead for the development of new antimicrobial and anticancer agents. Its biological activity is intrinsically linked to its ability to adopt an amphipathic α-helical structure in the presence of cell membranes. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important peptide. A thorough understanding of its structure-activity relationship is essential for the design of analogues with enhanced potency, selectivity, and stability.

References

- 1. NMR Structure of the Cathelicidin-Derived Human Antimicrobial Peptide LL-37 in Dodecylphosphocholine Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure and Activity of a Selective Antibiofilm Peptide SK-24 Derived from the NMR Structure of Human Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Prediction of LL-37(17-32) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human cathelicidin peptide LL-37 is a crucial component of the innate immune system, exhibiting a broad spectrum of antimicrobial, immunomodulatory, and anticancer activities. The 16-amino-acid fragment, LL-37(17-32), also known as FK-16 or GF-17, has been identified as a core active region, often demonstrating enhanced potency and selectivity compared to the full-length peptide.[1] The development of in silico predictive models for the bioactivity of such peptides is a rapidly advancing field, offering the potential to accelerate the discovery and design of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the computational methodologies used to predict the activity of LL-37(17-32), supported by experimental validation data and detailed protocols.

In Silico Prediction Methodologies

The prediction of LL-37(17-32) activity leverages a variety of computational tools and approaches that analyze its physicochemical properties and structural features.

1. Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity.[3] For peptides like LL-37(17-32), descriptors such as amino acid composition, hydrophobicity, charge, and helical propensity are used to build predictive models for antimicrobial and anticancer efficacy. These models are often developed using machine learning algorithms like Random Forest and Support Vector Machines.

2. Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic interactions between LL-37(17-32) and biological membranes at an atomic level.[4] These simulations can predict how the peptide binds to and disrupts bacterial or cancer cell membranes, which is a key mechanism of its action. Coarse-grained MD simulations are particularly useful for modeling larger systems and longer timescales, such as the self-assembly of lipid bilayers in the presence of the peptide.[5]

3. Antimicrobial Peptide Prediction Databases and Servers: Several online databases and servers, such as the CAMPR3 database, utilize various machine learning algorithms to predict the antimicrobial potential of a given peptide sequence.[6] These tools often provide a probability score indicating the likelihood of a peptide exhibiting antimicrobial properties.

Predicted Activities of LL-37(17-32)

In silico models predict that LL-37(17-32) possesses significant antimicrobial, anticancer, and immunomodulatory activities, which have been substantiated by experimental evidence.

Antimicrobial Activity

LL-37(17-32) is predicted to have potent activity against a wide range of bacteria. This is attributed to its cationic and amphipathic nature, which facilitates interaction with and disruption of the negatively charged bacterial membranes.

Table 1: Experimentally Determined Minimum Inhibitory Concentrations (MIC) of LL-37 and LL-37(17-32) Against Various Bacterial Strains

| Peptide | Bacterial Strain | MIC (µg/mL) | Reference |

| LL-37 | Escherichia coli | <10 | [7] |

| LL-37 | Pseudomonas aeruginosa | <10 | [7] |

| LL-37 | Staphylococcus aureus | <10 | [7] |

| LL-37(17-32) (FK-16) | Staphylococcus aureus | 4.69 - 18.75 | [8] |

| LL-37(17-32) (GF-17) | Staphylococcus aureus | 2.34 - 18.75 | [8] |

| LL-37(17-32) (FK-16) | Staphylococcus epidermidis | 4.69 - 18.75 | [8] |

| LL-37(17-32) (GF-17) | Staphylococcus epidermidis | 2.34 - 18.75 | [8] |

| LL-37(17-32) (FK-16) | Escherichia coli | Significantly lower than LL-37 | [8] |

| LL-37(17-32) (GF-17) | Escherichia coli | Significantly lower than LL-37 | [8] |

| LL-37(17-32) | Streptococcus agalactiae NEM 316 ΔdltA | 6.25 - 12.5 µM | [9] |

Anticancer Activity

In silico predictions suggest that LL-37(17-32) can selectively target and kill cancer cells. This is often attributed to the higher negative charge of cancer cell membranes compared to normal cells. The predicted mechanisms include membrane disruption, induction of apoptosis, and autophagy.

Table 2: Experimentally Determined 50% Inhibitory Concentrations (IC50) of LL-37 and LL-37(17-32) Against Various Cancer Cell Lines

| Peptide | Cancer Cell Line | IC50 | Reference |

| LL-37 | Pancreatic Cancer (PANC1) | ~10.17 µM | [6] |

| LL-37 | Pancreatic Cancer (MIA PaCa-2) | ~11.52 µM | [6] |

| LL-37 | Glioblastoma Multiforme (GBM) | 1.0 - 35.6 µM | [10] |

| LL-37(17-32) | Glioblastoma (U87G) | ~15 µM | [9] |

| LL-37(17-32) (FK-16) | Colon Cancer (LoVo and HCT116) | More potent than LL-37 | [11] |

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: p53-Bax/Bcl-2 Mediated Apoptosis and Autophagy

LL-37(17-32) has been shown to induce caspase-independent apoptosis and autophagy in colon cancer cells through the activation of the p53 signaling pathway.[11][12] This leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[11][12] This shift in the Bax/Bcl-2 ratio results in the mitochondrial release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which translocate to the nucleus to mediate DNA fragmentation and cell death.[12][13] Simultaneously, this pathway promotes autophagy, characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II.[12]

Caption: LL-37(17-32) induced caspase-independent apoptosis and autophagy.

Immunomodulatory Mechanism: TLR4 Signaling

LL-37 and its fragments can modulate the immune response through interaction with Toll-like receptors (TLRs). Specifically, LL-37 can bind to lipopolysaccharide (LPS), a component of Gram-negative bacteria, and inhibit its interaction with TLR4, thereby dampening the inflammatory response. This provides a basis for predicting the anti-endotoxin activity of LL-37(17-32).

Caption: LL-37(17-32) modulation of TLR4 signaling.

Experimental Protocols